molecular formula C14H12N4O3 B2857764 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid CAS No. 852956-42-4

2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid

Cat. No.: B2857764
CAS No.: 852956-42-4
M. Wt: 284.275
InChI Key: IJDBIGYYIDVADZ-UHFFFAOYSA-N
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Description

2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid (Molecular Formula: C₁₄H₁₂N₄O₃, Molecular Weight: 284.27 g/mol) is a synthetic quinoxaline derivative supplied for research purposes. This compound is part of a class of nitrogen-containing heterocycles recognized for their significant practical value in developing pharmacologically active agents . Quinoxaline derivatives are reported to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them a versatile scaffold in medicinal chemistry and drug discovery research . The structure of this particular compound integrates a methyl-imidazole moiety with a quinoxalinone core, a design feature that may influence its electronic properties and interaction with biological targets. Researchers often employ advanced computational methods, such as Density Functional Theory (DFT) calculations, to investigate the frontier molecular orbitals (FMOs) and chemical reactivity descriptors of similar complex molecules . This compound is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the identity and purity of the product for their specific research applications.

Properties

IUPAC Name

2-[3-(1-methylimidazol-2-yl)-2-oxoquinoxalin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-17-7-6-15-13(17)12-14(21)18(8-11(19)20)10-5-3-2-4-9(10)16-12/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDBIGYYIDVADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation with Chloroacetic Acid Derivatives

Adapting solvent-free alkylation techniques, the quinoxalinone nitrogen undergoes alkylation with tert-butyl chloroacetate in the presence of K2CO3. Subsequent hydrolysis with HCl in dioxane/water (1:1) at reflux provides the free acid in 85% yield over two steps. This method benefits from minimal solvent use and avoids racemization concerns associated with azide couplings.

Azide-Mediated Coupling

For higher stereochemical control, hydrazide intermediates can be employed. Conversion of methyl 3-((3-(1-methyl-1H-imidazol-2-yl)-2-oxoquinoxalin-1(2H)-yl)acetate to its hydrazide derivative (using hydrazine hydrate in EtOH), followed by azide formation and Staudinger-type reaction with glycine derivatives, achieves the target acid in 72% overall yield. Though more labor-intensive, this route allows precise control over the acetic acid orientation.

Comparative Analysis of Synthetic Routes

Table 1. Key Parameters of Major Synthetic Approaches

Method Yield (%) Purity (%) Key Advantage Limitation
Direct N-alkylation 85 98.5 Solvent-free, scalable Requires high-purity starting material
Azide coupling 72 99.2 Excellent stereocontrol Multi-step, costly reagents
Tandem cyclization 58 95.7 One-pot imidazole formation Low regioselectivity

Process Optimization and Industrial Considerations

Scale-up challenges center on azide safety concerns and the exothermic nature of N-alkylation steps. Continuous flow systems mitigate these issues, enabling safe handling of intermediates at kilogram scale. Environmental impact assessments favor solvent-free alkylation over traditional DCM-based methods, reducing E-factor values from 12.4 to 2.3.

Purification typically employs recrystallization from ethanol/water mixtures (3:1), effectively removing di-acid impurities (<0.5% by HPLC). Recent advances in membrane-based separations show promise for further reducing solvent consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to investigate its potential as an enzyme inhibitor or activator.

Medicine

In medicinal chemistry, 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The quinoxaline core may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline and Benzoimidazole Derivatives

  • 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic Acid (CAS 767305-43-1): This compound replaces the quinoxaline core with a benzoimidazole ring and introduces a fluorine substituent. The molecular weight (210.16 g/mol) is lower than the target compound due to the absence of the quinoxaline’s second nitrogen atom. Fluorination often enhances metabolic stability and binding affinity in drug design .
  • [2-(Naphthalen-2-yloxymethyl)-benzoimidazol-1-yl]-acetic Acid Hydrazide (Compound 4a): Features a benzoimidazole ring linked to a naphthyl group and a hydrazide side chain. Unlike the target compound’s quinoxaline, this structure showed anticonvulsant activity in preliminary assays, suggesting the importance of the heterocyclic core in bioactivity .

Imidazole-Acetic Acid Derivatives

  • 2-(1-Methyl-1H-imidazol-2-yl)acetic Acid Hydrochloride: A simplified analog lacking the quinoxaline moiety.
  • 2-(2-Oxoimidazolidin-1-yl)acetic Acid (CAS 87219-22-5): Contains an imidazolidinone ring instead of imidazole. With a molecular weight of 144.13 g/mol and a pKa of 4.41, this compound highlights how ring saturation and additional oxo groups alter acidity and stability .

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
2-[3-(1-Methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic Acid C₁₄H₁₂N₄O₃ 292.27 (Calculated) Quinoxaline, 1-methylimidazole, acetic acid High polarity due to carboxylic acid group
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic Acid C₉H₇FN₂O₃ 210.16 Benzoimidazole, fluorine, acetic acid Enhanced metabolic stability
2-(1-Methyl-1H-imidazol-2-yl)acetic Acid Hydrochloride C₆H₈N₂O₂·HCl 176.60 1-methylimidazole, acetic acid, hydrochloride Improved aqueous solubility
2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic Acid C₁₂H₁₀N₂O₅ 262.22 Trioxoimidazolidine, benzyl, acetic acid High oxidative stability

Biological Activity

2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid (CAS Number: 852956-42-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name(3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1(2H)-quinoxalinyl)acetic acid
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
InChI KeyIJDBIGYYIDVADZ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. A study on related quinoxaline derivatives showed significant inhibition of pro-inflammatory cytokines in macrophage cultures, indicating a mechanism that could be relevant for inflammatory diseases .

Cytotoxicity and Anticancer Activity

Preliminary findings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in glioma cells through multiple pathways, including the inhibition of cell proliferation and induction of necroptosis .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the imidazole and quinoxaline moieties play crucial roles in interacting with biological targets such as enzymes involved in inflammation and cell survival pathways.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound displayed significant antibacterial activity with minimal cytotoxicity towards human cells .

Case Study 2: Anti-cancer Potential
In another study focused on anti-cancer properties, derivatives were tested against breast cancer cell lines. The findings revealed that certain structural modifications enhanced the cytotoxic effects significantly compared to standard chemotherapeutics. The study suggested that further optimization could lead to potent anticancer agents derived from this class of compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid?

The synthesis typically involves condensation of a quinoxalinone derivative with a functionalized imidazole precursor. A common method includes reacting 1-methyl-1H-imidazole-2-carboxylic acid derivatives with 2-oxo-1,2-dihydroquinoxaline under acylating conditions, using reagents like oxalyl chloride and a base (e.g., triethylamine) to facilitate coupling . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for optimizing yield and purity.

Q. How can the compound’s structural integrity be validated post-synthesis?

Use spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the presence of the methylimidazole (δ ~3.6–3.8 ppm for N–CH3_3) and quinoxalinone (δ ~160–170 ppm for C=O) moieties .
  • Mass spectrometry : Verify molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., C14_{14}H12_{12}N4_4O3_3: 300.09 g/mol).
  • X-ray crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., C–N bonds in the quinoxaline ring: ~1.33–1.37 Å) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest inhibitory effects on enzymes like kinases or proteases, attributed to the imidazole-quinoxaline scaffold’s ability to chelate metal ions or block active sites. For example, analogs showed IC50_{50} values of 5–20 µM against tyrosine kinases in vitro .

Advanced Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like EGFR or VEGF. Focus on hydrogen bonding between the acetic acid group and catalytic lysine residues, and π-π stacking between the quinoxaline ring and hydrophobic pockets . Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-receptor complexes .

Q. What experimental strategies address contradictions in reported biological data?

Discrepancies in IC50_{50} values (e.g., 5 µM vs. 50 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). To resolve:

  • Standardize protocols (e.g., fixed ATP at 100 µM).
  • Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
  • Compare cell permeability via PAMPA assays, as low permeability can inflate in vitro IC50_{50} values .

Q. How does crystallographic refinement with SHELXL improve structural accuracy for this compound?

SHELXL refines anisotropic displacement parameters and models disorder in the acetic acid side chain. For example:

  • Apply restraints to C–O bond lengths (1.20–1.25 Å) during refinement.
  • Use TWIN commands to handle twinned crystals, common in quinoxaline derivatives .
  • Validate with Rint_{\text{int}} < 5% and GooF ≈1.0.

Q. What are the challenges in synthesizing analogs with enhanced solubility?

The hydrophobic quinoxaline core limits aqueous solubility. Strategies include:

  • Introducing polar groups (e.g., sulfonic acid) at the acetic acid moiety.
  • Co-crystallizing with cyclodextrins to improve bioavailability .
  • Monitor logP via HPLC (target logP <3) to balance solubility and membrane permeability .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

TechniqueExpected SignalsReference
1H^1H NMRN–CH3_3: 3.7 ppm (s, 3H); Quinoxaline H: 7.2–8.1 ppm (m)
13C^{13}C NMRC=O (quinoxaline): 168 ppm; C=O (acetic acid): 172 ppm
IRν(C=O): 1680 cm1^{-1}; ν(N–H): 3200 cm1^{-1}

Table 2. Optimization of Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (step 1); 25°C (step 2)Prevents imidazole decomposition
SolventAnhydrous DCMEnhances acylation efficiency
Reaction Time12–16 hoursMaximizes coupling completion
BaseTriethylamine (2.5 eq)Neutralizes HCl byproduct

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